2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that incorporates multiple functional groups, including a fluorophenyl group, a thiazole ring, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold can be constructed via a series of condensation reactions involving appropriate amines and aldehydes, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-throughput screening and process optimization are employed to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and voriconazole are known for their antifungal properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine are used as anticancer agents.
Uniqueness
2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its multi-functional scaffold, which allows for diverse chemical modifications and potential biological activities. Its combination of fluorophenyl, thiazole, and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moieties provides a versatile platform for drug discovery and development.
Properties
Molecular Formula |
C18H13FN6S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole |
InChI |
InChI=1S/C18H13FN6S/c1-10-11(2)25(18-20-7-8-26-18)16-14(10)17-22-15(23-24(17)9-21-16)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
InChI Key |
OJSDTRCPFVWIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=NC=CS5)C |
Origin of Product |
United States |
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